Ibezapolstat - 1275582-97-2

Ibezapolstat

Catalog Number: EVT-1726049
CAS Number: 1275582-97-2
Molecular Formula: C18H20Cl2N6O2
Molecular Weight: 423.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ibezapolstat is a novel, first-in-class antibiotic that acts as a DNA polymerase IIIC inhibitor. [, , , ] It exhibits a unique Gram-positive selective spectrum (GPSS) activity, primarily targeting low G+C content Gram-positive bacteria, including Clostridioides difficile. [, , ] This selectivity makes Ibezapolstat a promising candidate for treating C. difficile infection (CDI) while potentially minimizing disruption to the beneficial gut microbiota. [, , ]

Mechanism of Action

Ibezapolstat exerts its antibacterial activity by inhibiting the bacterial DNA polymerase IIIC enzyme. [, , , ] This enzyme is essential for bacterial DNA replication, and its inhibition leads to the cessation of bacterial growth and ultimately cell death. [] The drug exhibits selective activity against Gram-positive bacteria due to differences in the structure of the DNA polymerase IIIC enzyme between Gram-positive and Gram-negative bacteria. [, ] This selective targeting makes Ibezapolstat a promising candidate for treating CDI, as it minimizes the impact on the broader gut microbiome, potentially reducing the risk of CDI recurrence. [, ]

Applications

Ibezapolstat's primary application in scientific research is its investigation as a potential treatment for Clostridioides difficile infection (CDI). [, , , , , , , ] Studies have demonstrated its potent in vitro activity against a broad range of C. difficile strains, including those resistant to other antibiotics like metronidazole, vancomycin, and fidaxomicin. [, ] Ibezapolstat's efficacy extends to multidrug-resistant strains, highlighting its potential as a valuable therapeutic option against challenging CDI cases. []

Furthermore, Ibezapolstat's Gram-positive selective spectrum (GPSS) activity has garnered significant interest. [, , ] Unlike broad-spectrum antibiotics, which can disrupt the gut microbiome and increase the risk of CDI recurrence, Ibezapolstat appears to have a more targeted impact. [, ] Research suggests that Ibezapolstat promotes the growth of beneficial gut bacteria like Actinobacteria, particularly the Bifidobacteriaceae family, while minimizing the impact on other commensal species. [, ] This selective targeting holds promise for reducing CDI recurrence rates and promoting a healthier gut microbiome.

Metronidazole

Compound Description: Metronidazole is a nitroimidazole antimicrobial with activity against anaerobic bacteria and certain parasites. It functions as a prodrug, becoming activated under anaerobic conditions and causing DNA strand breakage. Metronidazole is a commonly used treatment option for CDI. [, , , ]

Relevance: Metronidazole serves as a comparator drug in many studies evaluating the efficacy and safety of Ibezapolstat. While both drugs demonstrate activity against C. difficile [, , , ], Ibezapolstat exhibits a more targeted spectrum of activity, potentially leading to fewer disruptions in the gut microbiome [, ]. This difference in microbiome impact suggests that Ibezapolstat might be associated with a lower risk of CDI recurrence compared to Metronidazole []. Furthermore, Ibezapolstat maintains activity against Metronidazole-resistant C. difficile strains, highlighting its potential advantage in managing multidrug-resistant infections [].

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycans. Considered a first-line treatment for CDI, Vancomycin is typically administered orally for this indication due to its poor oral absorption. [, , , , , ]

Relevance: Similar to Metronidazole, Vancomycin is frequently used as a comparator drug in Ibezapolstat studies [, , , ]. Although both drugs effectively target C. difficile [, , ], they differ significantly in their impact on the gut microbiome. Ibezapolstat demonstrates a more favorable microbiome profile compared to Vancomycin [, ], characterized by a selective increase in Actinobacteria, particularly Bifidobacteriaceae []. In contrast, Vancomycin treatment often leads to a broader disruption of the gut microbial community, potentially increasing the risk of CDI recurrence []. Ibezapolstat's more selective spectrum of activity and less disruptive effects on the gut microbiota suggest a potential advantage in reducing CDI recurrence rates compared to Vancomycin. Additionally, Ibezapolstat shows promise in combating Vancomycin-resistant C. difficile strains, underscoring its potential role in addressing antimicrobial resistance [].

Fidaxomicin

Compound Description: Fidaxomicin is a macrocyclic antibiotic with bactericidal activity against C. difficile. It acts by inhibiting RNA polymerase, impairing bacterial protein synthesis. Considered a first-line treatment for CDI, Fidaxomicin is known for its narrow spectrum of activity, primarily targeting Gram-positive bacteria. [, , , ]

Relevance: Fidaxomicin is a crucial comparator drug in studies investigating Ibezapolstat. Both drugs exhibit potent activity against C. difficile, including strains resistant to Metronidazole and Vancomycin [, ]. Fidaxomicin's narrow spectrum of activity is often highlighted as a desirable feature, potentially minimizing disruption to the gut microbiome []. Similar to Fidaxomicin, Ibezapolstat also demonstrates a relatively targeted antibacterial spectrum, with a preference for Gram-positive bacteria, which is believed to be advantageous in reducing CDI recurrence risk [, ]. Comparative studies focusing on the impact of Ibezapolstat and Fidaxomicin on the gut microbiome and their long-term effects on CDI recurrence are crucial to determining the optimal therapeutic strategy for CDI.

Ridinilazole

Compound Description: Ridinilazole is a novel antibiotic with a narrow spectrum of activity, primarily targeting C. difficile. Although its exact mechanism of action is not fully understood, it is believed to disrupt essential bacterial processes, leading to bacterial cell death. Ridinilazole has shown promising results in clinical trials for treating CDI, demonstrating high cure rates and a reduced risk of recurrence compared to Vancomycin. [, ]

Relevance: Ridinilazole represents an important emerging antibiotic for CDI treatment and shares similarities with Ibezapolstat in terms of its narrow spectrum of activity and potential to reduce CDI recurrence. Both drugs target C. difficile with high specificity, minimizing collateral damage to the gut microbiome, which is crucial for preventing recurrent infections [, , ]. The development of both Ridinilazole and Ibezapolstat highlights the ongoing efforts to identify novel therapies that effectively address CDI while preserving the integrity of the gut microbial community.

Properties

CAS Number

1275582-97-2

Product Name

Ibezapolstat

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one

Molecular Formula

C18H20Cl2N6O2

Molecular Weight

423.3 g/mol

InChI

InChI=1S/C18H20Cl2N6O2/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27)

InChI Key

DEGSGBKTODESHH-UHFFFAOYSA-N

SMILES

C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.